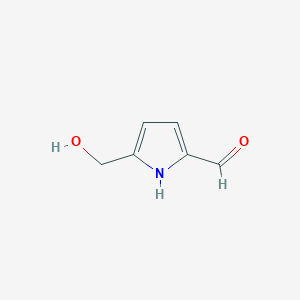

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPREECLSOIPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497250 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67350-50-9 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule at the Crossroads of Food Chemistry and Pharmacology

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known by its trivial name Pyrraline, is a heterocyclic aldehyde that holds a significant position in the fields of food science, biochemistry, and potentially, medicinal chemistry.[1] It is a well-recognized member of the advanced glycation end products (AGEs), which are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and amino acids, a process known as the Maillard reaction.[2] This reaction is responsible for the browning and flavor development in cooked foods, but it also occurs endogenously in the human body, where the accumulation of AGEs has been linked to the pathogenesis of various chronic diseases, including diabetes and its complications, atherosclerosis, and neurodegenerative disorders.[3][4]

Beyond its role as a biomarker for the Maillard reaction, the pyrrole-2-carboxaldehyde scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[5] The inherent reactivity of the aldehyde and hydroxymethyl functional groups, coupled with the aromaticity of the pyrrole ring, makes this compound a versatile platform for chemical modifications and a potential starting point for the development of novel therapeutic agents. This guide aims to provide a comprehensive overview of the fundamental properties of this intriguing molecule, from its physicochemical characteristics and synthesis to its biological significance and potential applications in drug discovery.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for some properties of this compound are not extensively reported in the literature, a combination of computed data and experimental values for the parent compound, pyrrole-2-carboxaldehyde, provides a solid foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C6H7NO2 | PubChem[1] |

| Molecular Weight | 125.13 g/mol | PubChem[1] |

| CAS Number | 67350-50-9 | PubChem[1] |

| Appearance | White amorphous powder | ChemicalBook |

| Melting Point | Not available (Parent compound, pyrrole-2-carboxaldehyde: 45-47 °C) | The Good Scents Company[2] |

| Boiling Point | Not available (Parent compound, pyrrole-2-carboxaldehyde: 216-218 °C) | The Good Scents Company[2] |

| Solubility | Soluble in alcohol and water (estimated for pyrrole-2-carboxaldehyde) | The Good Scents Company[2] |

| logP (o/w) | -0.3 (Computed) | PubChem[1] |

Synthesis and Chemical Reactivity: From Maillard Reaction to Laboratory Synthesis

The formation of this compound is a hallmark of the advanced stages of the Maillard reaction.[2] In this complex cascade of reactions, 3-deoxyglucosone (3-DG), a degradation product of glucose, reacts with the ε-amino group of lysine residues in proteins to form pyrraline.[2]

From a synthetic chemistry perspective, a targeted laboratory synthesis provides a pure source of the compound for further investigation. A common strategy for the synthesis of this compound involves the selective reduction of the more reactive aldehyde group of a symmetrical precursor.

Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the synthesis of this compound from 1H-pyrrole-2,5-dicarbaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Dissolution: Dissolve 1H-pyrrole-2,5-dicarbaldehyde in anhydrous methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution while stirring. The molar ratio of NaBH₄ to the dicarbaldehyde should be carefully controlled to favor the mono-reduction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding ice water.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A spectrum available on PubChem shows the expected signals for the six carbon atoms.[1]

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (125.13 g/mol ).[1] The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) or the hydroxymethyl group (CH₂OH, 31 Da). A GC-MS spectrum is available on PubChem.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A strong C=O stretching vibration for the aldehyde group (around 1650-1680 cm⁻¹).

-

A broad O-H stretching vibration for the hydroxyl group (around 3200-3600 cm⁻¹).

-

N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group. The NIST WebBook provides an IR spectrum for the parent pyrrole-2-carboxaldehyde which can be used for comparison.[9]

Biological Significance and Potential Applications in Drug Discovery

The primary biological significance of this compound lies in its identity as Pyrraline, an advanced glycation end product (AGE). AGEs are implicated in the pathophysiology of numerous age-related and metabolic diseases.[3] The formation of pyrraline on proteins can alter their structure and function, contributing to cellular dysfunction and tissue damage.[2] Consequently, the detection and quantification of pyrraline in biological samples and food products are of significant interest in clinical diagnostics and food safety.[3]

While the role of pyrraline as a disease marker is established, its potential as a pharmacologically active molecule is an emerging area of interest. The pyrrole-2-carboxaldehyde scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

Potential Therapeutic Avenues:

-

Inhibition of AGE Formation: Understanding the formation of pyrraline can aid in the development of inhibitors of the Maillard reaction, which could have therapeutic benefits in preventing the progression of diabetic complications and other AGE-related pathologies.[3]

-

Antioxidant and Anti-inflammatory Properties: Many pyrrole derivatives exhibit antioxidant and anti-inflammatory activities.[10] Given the role of oxidative stress and inflammation in the pathogenesis of diseases associated with AGEs, it is plausible that this compound or its derivatives may possess similar protective effects.

-

Scaffold for Drug Design: The reactive aldehyde and hydroxymethyl groups provide convenient handles for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for various biological activities, potentially leading to the discovery of new drug candidates. The pyrrole core itself is a privileged scaffold in medicinal chemistry, found in several approved drugs.

Caption: Biological significance and drug development potential.

Conclusion: A Molecule with Dual Identity

This compound is a molecule with a fascinating dual identity. On one hand, as pyrraline, it is a well-established marker of the Maillard reaction, with significant implications for food quality and human health. On the other hand, its chemical structure, featuring a reactive pyrrole-2-carboxaldehyde core, positions it as a promising starting point for synthetic transformations and the exploration of new pharmacological activities. For researchers in drug development, this compound represents an opportunity to leverage the knowledge gained from the study of AGEs to design and synthesize novel molecules with therapeutic potential. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully unlock its potential in the realm of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hayase, F., et al. (1996). Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes. The Journal of biological chemistry, 271(3), 1334-8. [Link]

-

Li, J., et al. (2021). Highland Barley and Its By-Products Enriched with Phenolic Compounds for Inhibition of Pyrraline Formation by Scavenging α-Dicarbonyl Compounds. Foods, 10(5), 1099. [Link]

-

Kaur, R., & Kumar, V. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

-

The Good Scents Company. 2-formyl pyrrole. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Frontiers. Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides. [Link]

-

ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... [Link]

-

ResearchGate. Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). [Link]

-

Ark Pharma Scientific Limited. This compound. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]

-

West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

Sources

- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrraline ether crosslinks as a basis for protein crosslinking by the advanced Maillard reaction in aging and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highland Barley and Its By-Products Enriched with Phenolic Compounds for Inhibition of Pyrraline Formation by Scavenging α-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sodium Ions Affect Pyrraline Formation in the Maillard Reaction With Lys-Containing Dipeptides and Tripeptides [frontiersin.org]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Intermediate

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, with the Chemical Abstracts Service (CAS) number 67350-50-9 , is a heterocyclic organic compound that has garnered significant interest in various scientific fields.[1][2][3] Structurally, it is a pyrrole ring substituted with a hydroxymethyl group at position 5 and a formyl (aldehyde) group at position 2. This seemingly simple molecule is a crucial player in the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Beyond its role in food chemistry, this compound, sometimes referred to as pyrraline, serves as a versatile building block in organic synthesis and has been identified as a component of various natural products.[1][4] Its biological activities, including antioxidant and anti-inflammatory properties, have made it a subject of considerable interest in medicinal chemistry and drug discovery.[5] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in the research and development sectors.

Physicochemical Properties: A Snapshot

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 67350-50-9 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 324.8±32.0 °C (Predicted) | [2] |

| Density | 1.342±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White amorphous powder | [2] |

| IUPAC Name | This compound | [1] |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through various routes, with the choice of method often depending on the desired scale and purity.

Laboratory-Scale Synthesis Protocol

A common and efficient method for the laboratory-scale synthesis involves the selective reduction of 1H-pyrrole-2,5-dicarboxaldehyde.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1H-pyrrole-2,5-dicarboxaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (0.25 equivalents) to the stirred solution. The molar ratio is critical to achieve mono-reduction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 30 minutes.[2] Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by carefully adding ice-cold water.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound as a white solid.[2]

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the deactivation of the sodium borohydride.

-

Low Temperature (0 °C): Performing the reaction at a low temperature helps to control the reactivity of the sodium borohydride and favors the selective reduction of one aldehyde group over the other.

-

Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

-

Controlled Addition of Reducing Agent: Slow and controlled addition of sodium borohydride is essential for selectivity. A large excess would lead to the over-reduction to the corresponding diol.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Maillard Reaction Formation

In biological systems and food chemistry, this compound is a product of the Maillard reaction.[1] The proposed mechanism involves the condensation of an amine with 3-deoxy-D-glucosone (3-DG), a degradation product of the Amadori compound formed from glucose and an amino acid.[5] This is followed by a series of cyclization and dehydration steps to form the aromatic pyrrole ring.[4][5]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable scaffold in the development of new therapeutic agents and advanced materials.

Role in Medicinal Chemistry

The pyrrole nucleus is a common motif in many pharmaceuticals.[5] The bifunctional nature of this compound, possessing both a nucleophilic hydroxymethyl group and an electrophilic aldehyde, allows for diverse chemical modifications to generate libraries of compounds for biological screening. Derivatives of pyrrole-2-carboxaldehyde have been investigated for a range of biological activities, including:

-

Antimicrobial and Antitubercular Activity: Pyrrole-2-carbohydrazide derivatives have shown potential as inhibitors of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, making them attractive candidates for the development of new antitubercular drugs.[6]

-

Anti-inflammatory and Antioxidant Effects: As a product of the Maillard reaction, this compound and its derivatives have demonstrated antioxidant and immunostimulatory properties.[5]

-

Antiviral and Anticancer Properties: Certain 2-formylpyrrole derivatives have exhibited antiviral activity against influenza and coxsackievirus, as well as cytotoxic effects against various cancer cell lines.[5]

Building Block for Porphyrin Synthesis

The aldehyde functionality of this compound makes it a key precursor in the synthesis of porphyrins and related macrocycles.[7] Porphyrins are essential components of many biological systems (e.g., heme and chlorophyll) and have applications in photodynamic therapy, catalysis, and materials science.

Visualizing its Central Role in Synthesis

Caption: Applications of this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant scientific importance, bridging the gap between food chemistry, natural product synthesis, and medicinal chemistry. Its ready accessibility through synthetic routes and its natural occurrence make it an attractive starting material for further chemical exploration. As research continues to uncover the diverse biological activities of pyrrole-containing compounds, the role of this compound as a key building block is set to expand, offering exciting opportunities for the development of novel therapeutics and functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wood, J. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2615. [Link]

-

ResearchGate. Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). [Link]

-

The Good Scents Company. 2-formyl pyrrole. [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

Ark Pharma Scientific Limited. This compound. [Link]

Sources

- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]

- 3. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. vlifesciences.com [vlifesciences.com]

- 7. scbt.com [scbt.com]

A Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde (Pyrraline): Synthesis, Properties, and Applications

Introduction

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, a bifunctional pyrrole derivative, is a molecule of significant interest in the fields of food chemistry, biomedical research, and synthetic chemistry. More commonly known by its trivial name, Pyrraline, it serves as a crucial indicator of the advanced stages of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars.[1][2] The formation of such advanced glycation end-products (AGEs) is implicated in various physiological and pathological processes, including the progression of diabetes and aging.[3] This guide provides an in-depth overview of the fundamental properties, a validated synthesis protocol, and the broader scientific context of this compound for researchers and drug development professionals.

Core Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its application in experimental design, analytical characterization, and synthetic modifications.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 67350-50-9 | [1][2][5] |

| Common Synonyms | Pyrraline, 2-Formyl-5-hydroxymethylpyrrole | [1][2] |

| Appearance | White amorphous powder | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the selective reduction of a symmetrical precursor, 1H-pyrrole-2,5-dicarboxaldehyde. This approach is favored for its high yield and straightforward purification.

Causality in Experimental Design

The choice of sodium borohydride (NaBH₄) as the reducing agent is critical.[1] NaBH₄ is a mild and selective chemoselective reagent that, under controlled temperature conditions (0 °C), can preferentially reduce one aldehyde group to a primary alcohol while leaving the other intact. The use of an anhydrous protic solvent like methanol is key; it serves to activate the borohydride and facilitate the hydride transfer to the carbonyl carbon. The reaction is quenched with ice water to neutralize any unreacted NaBH₄ and facilitate product isolation. Subsequent extraction with ethyl acetate, a moderately polar organic solvent, efficiently isolates the product from the aqueous phase.

Experimental Protocol: Selective Reduction

This protocol is adapted from a verified synthetic procedure.[1]

Materials:

-

1H-pyrrole-2,5-dicarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice water

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1H-pyrrole-2,5-dicarboxaldehyde (e.g., 6.0 g, 48.8 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (0.46 g, 12.2 mmol) to the solution in a single portion while maintaining the temperature at 0 °C.[1]

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding ice water and subsequently concentrate the mixture under reduced pressure to remove the methanol.[1]

-

Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient, 4:1) to yield this compound as a white amorphous powder (typical yield: ~98%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

The relevance of this compound extends from its origins in food science to its role as a bioactive molecule and building block in medicinal chemistry.

Marker for Advanced Glycation End-Products (AGEs)

Pyrraline is a well-established biomarker for the Maillard reaction.[1][2] This reaction cascade is a primary pathway for the formation of AGEs in both food processing and biological systems. The accumulation of AGEs is linked to oxidative stress and inflammation, contributing to the pathology of diabetes, atherosclerosis, and neurodegenerative diseases. As a stable end-product, Pyrraline serves as a quantifiable hapten for assessing the extent of glycation in tissues and food products.[2]

Natural Occurrence and Bioactivity

Beyond its formation in processed foods, this compound and its derivatives are found in various natural sources, including the fruits of Morus alba (mulberry) and the plant Rehmannia glutinosa.[2][3] Research has shown that certain derivatives of this core structure exhibit significant biological activities. For instance, butanoic acid derivatives bearing the this compound scaffold have demonstrated the ability to induce macrophage activation and stimulate phagocytic activity, suggesting potential immunomodulatory roles.[3][6]

Scaffold for Drug Development

The pyrrole-2-carbaldehyde framework is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications. For example, related pyrrole-2-carbohydrazide derivatives have been designed and synthesized as potential inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in mycobacterial fatty acid synthesis, highlighting its potential in the development of novel antitubercular agents.[7] The presence of both an aldehyde and a primary alcohol group on the this compound molecule offers two distinct points for chemical modification, making it an attractive starting material for generating diverse chemical libraries for drug screening.

Conclusion

This compound is more than a simple chemical compound; it is a critical link between food chemistry and metabolic disease, a naturally occurring bioactive scaffold, and a versatile building block for synthetic chemistry. Its well-defined synthesis and profound biological relevance ensure its continued importance in academic and industrial research. Understanding its properties and applications provides a powerful tool for scientists working in drug discovery, food science, and clinical diagnostics.

References

-

This compound | C6H7NO2 | CID 12416228 . PubChem. [Link]

-

This compound - Ark Pharma Scientific Limited . Ark Pharma Scientific Limited. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . MDPI. [Link]

-

Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red) . ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Institutes of Health (NIH). [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives . VLife Sciences. [Link]

Sources

- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]

- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - [sigmaaldrich.com]

- 5. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vlifesciences.com [vlifesciences.com]

A Comprehensive Technical Guide to 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is a bifunctional pyrrole, meaning it possesses two reactive functional groups—an aldehyde and a primary alcohol—attached to the pyrrole core. This dual functionality makes it a valuable intermediate in organic synthesis.

IUPAC Name and Synonyms

The universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[1]

In scientific literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding these is crucial for exhaustive literature searches and procurement.

Common Synonyms:

One notable synonym is "Pyrraline," which is often used in the context of food chemistry and advanced glycation end-products (AGEs).[1] It is formed during the Maillard reaction between sugars and amino acids.[1][3]

Key Chemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers is provided below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1][4] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 67350-50-9 | [1][4] |

| Appearance | Data not consistently available, but related pyrroles are often crystalline solids. | |

| Solubility | Data not specified, but likely soluble in polar organic solvents like methanol, DMSO, and chloroform. | [5] |

Synthesis of this compound

The synthesis of this molecule and its derivatives can be approached through various strategies. A common and logical pathway involves the functionalization of a simpler, commercially available pyrrole precursor, such as pyrrole-2-carboxaldehyde. This approach offers regioselective control, which is paramount in complex molecule synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection points to pyrrole-2-carboxaldehyde as a suitable starting material. The key transformation is the introduction of a hydroxymethyl group at the C5 position of the pyrrole ring. This can be achieved through a formylation reaction followed by selective reduction, or via direct hydroxymethylation.

A robust and frequently cited method for formylation is the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride-dimethylformamide complex.[6] However, for hydroxymethylation, a more direct approach is often preferred.

Validated Laboratory-Scale Synthesis Protocol

This protocol details a reliable method for the synthesis of this compound, adapted from established procedures for pyrrole functionalization.[7] The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Overall Reaction Scheme: The synthesis can be envisioned as a two-step process starting from pyrrole:

-

Formylation: Introduction of the aldehyde group at the C2 position.

-

Hydroxymethylation: Introduction of the hydroxymethyl group at the C5 position.

However, a more direct and efficient route often involves starting with 2-formylpyrrole (pyrrole-2-carboxaldehyde).

Starting Material: Pyrrole-2-carboxaldehyde (CAS: 1003-29-8)[5][8][9][10] Target Molecule: this compound (CAS: 67350-50-9)[1][4]

Step 1: Protection of the Pyrrole Nitrogen (Optional but Recommended)

-

Rationale: The acidic N-H proton of the pyrrole ring can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. Protection with a suitable group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can prevent side reactions and improve yield. For this protocol, we will proceed without protection for simplicity, but for more complex syntheses, this step is highly recommended.

Step 2: Hydroxymethylation of Pyrrole-2-carboxaldehyde

-

Principle: This step introduces the required hydroxymethyl group. A common method is the reaction with formaldehyde in the presence of a base.

-

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of aqueous formaldehyde (37% solution, 1.2 eq) to the reaction mixture.

-

Slowly add a base, such as sodium hydroxide (1.1 eq) in water, while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11] this compound, with its two reactive handles, serves as a versatile starting point for the synthesis of more complex molecules with diverse biological activities.

Role as a Synthetic Intermediate

The aldehyde group can undergo a wide range of transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Oxidation to a carboxylic acid.

-

Grignard and other organometallic additions.

The hydroxymethyl group can be:

-

Oxidized to an aldehyde or carboxylic acid.

-

Converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution.

-

Esterified or etherified.

This dual functionality allows for the construction of complex molecular architectures. For instance, it is a key building block in the synthesis of porphyrins and related macrocycles.[12]

Presence in Natural Products and Bioactive Molecules

Derivatives of this compound are found in various natural sources.[1] These natural products often exhibit interesting biological properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[3] Its formation in the Maillard reaction also makes it a subject of interest in food science and studies of diet-related diseases.[3][13]

Potential Therapeutic Applications

The pyrrole nucleus is a core component of many approved drugs with applications in oncology, neurology, and infectious diseases.[11] While this compound itself is not a therapeutic agent, its derivatives are actively being investigated. For example, pyrrole-based compounds have shown promise as:

-

Anti-cancer agents: By incorporating the pyrrole scaffold into larger molecules, researchers aim to develop new therapies for various cancers.[11]

-

Neuroprotective agents: Some pyrrole derivatives have demonstrated the ability to protect neurons from damage, suggesting potential applications in neurodegenerative diseases.[3]

-

Antiviral and Antimicrobial agents: The pyrrole ring can be found in compounds with activity against viruses and bacteria.[3][11]

The following diagram illustrates the relationship between this core scaffold and its potential therapeutic applications.

Caption: From core scaffold to diverse applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[14]

-

Hazards: The parent compound, pyrrole, is considered hazardous and can be harmful if inhaled or swallowed, and may cause serious eye damage.[15] While specific toxicity data for the title compound is limited, it should be handled with care, assuming it may be a skin, eye, and respiratory irritant.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[14]

Conclusion

This compound is a valuable and versatile chemical building block. Its well-defined structure, accessible synthesis, and dual reactive functional groups make it an important intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its nomenclature, properties, and reactivity is key to unlocking its full potential in the development of novel molecules and materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

National Institutes of Health. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]

-

Ark Pharma Scientific Limited. This compound. [Link]

-

Chemsrc.com. This compound Price. [Link]

-

Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ResearchGate. Representative 2-formylpyrroles. [Link]

-

The Good Scents Company. 2-formyl pyrrole. [Link]

-

PubChem. Pyrrole-2-carboxaldehyde. [Link]

-

Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

Sources

- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 8. ピロール-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Pyrrole-2-carboxaldehyde | 1003-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 11. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

"5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Introduction: Unveiling the Molecular Signature

This compound is a heterocyclic compound of significant interest, found as a constituent in various natural products, including Morus alba (white mulberry) fruits and the medicinal plant Rehmannia glutinosa.[1] It is also recognized as an indicator of advanced stages in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] Structurally, it belongs to the pyrrole-2-carboxaldehyde family, a class of compounds known for a range of physiological activities.[2][3]

Accurate structural elucidation and purity assessment are paramount in any research or development context. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule. This guide offers an in-depth analysis of the spectral data for this compound, blending foundational principles with practical, field-proven insights for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The key to interpretation lies in understanding how the molecule's electronic structure influences the chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal.

Expected ¹H Signals and Rationale:

-

N-H Proton: The proton attached to the nitrogen in the pyrrole ring is typically broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and can exchange with solvent protons (like D₂O).[4] Its chemical shift is highly dependent on solvent and concentration.

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect. It is expected to appear far downfield as a sharp singlet.

-

Pyrrole Ring Protons (H-3, H-4): These two protons are on the aromatic pyrrole ring and will appear in the aromatic region. They will appear as doublets due to coupling with each other (J₃,₄).

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet. They are adjacent to an electron-withdrawing oxygen, shifting them downfield from a typical alkyl proton.

-

Hydroxyl Proton (-CH₂OH): The alcohol proton signal is often a broad singlet, and its chemical shift is highly variable, depending on solvent, temperature, and concentration due to hydrogen bonding.

Summary of ¹H NMR Data: (Note: Exact chemical shifts can vary based on the solvent and instrument frequency. The following are representative values.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | Variable, often broad (e.g., ~11.0) | Broad Singlet | - |

| Aldehyde (H-C=O) | 9.0 - 10.0 | Singlet | - |

| Pyrrole H-4 | 7.0 - 7.5 | Doublet | ~3-4 Hz |

| Pyrrole H-3 | 6.1 - 6.5 | Doublet | ~3-4 Hz |

| Methylene (-CH₂) | ~4.5 | Singlet | - |

| Hydroxyl (-OH) | Variable, broad | Broad Singlet | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.

Expected ¹³C Signals and Rationale:

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom, appearing significantly downfield.

-

Pyrrole Ring Carbons (C-2, C-5, C-3, C-4): The four carbons of the pyrrole ring will have distinct signals in the aromatic region. C-2 and C-5, being attached to heteroatoms or electron-withdrawing groups, will be further downfield than C-3 and C-4.

-

Methylene Carbon (-CH₂OH): This sp³-hybridized carbon will appear in the upfield region, shifted downfield slightly by the attached oxygen atom.

Summary of ¹³C NMR Data: (Data sourced from available literature and spectral prediction.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175 - 185 |

| Pyrrole C-5 | 140 - 150 |

| Pyrrole C-2 | 130 - 140 |

| Pyrrole C-4 | 120 - 130 |

| Pyrrole C-3 | 108 - 115 |

| Methylene (-CH₂) | 55 - 65 |

Experimental Protocol: NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can solubilize polar compounds and allows for the observation of exchangeable N-H and O-H protons.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HMQC/HSQC) to confirm assignments.

Caption: Workflow for IR analysis using the thin solid film method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure based on how it fragments. The molecular formula of this compound is C₆H₇NO₂, corresponding to a molecular weight of approximately 125.13 g/mol . [1]

Interpretation of the Mass Spectrum

In a typical Electron Ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺˙) and several fragment ions resulting from the cleavage of weaker bonds.

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺˙): A peak at m/z = 125 corresponding to the intact molecule minus one electron.

-

Loss of a Hydrogen Radical (M-1): A peak at m/z = 124 from the loss of the aldehyde hydrogen is common for aldehydes. [5][6]* Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the pyrrole ring and the aldehyde group results in the loss of •CHO, giving a peak at m/z = 96.

-

Loss of a Hydroxymethyl Radical (M-31): Cleavage of the C-C bond between the ring and the hydroxymethyl group leads to the loss of •CH₂OH, resulting in a peak at m/z = 94. This fragment ion would be characteristic of a 2-formylpyrrole structure.

-

Loss of Water (M-18): A peak at m/z = 107 can arise from the loss of H₂O, particularly under thermal conditions in the ion source.

Summary of Key Mass Spectrometry Data:

| m/z Value | Proposed Fragment Identity | Notes |

| 125 | [C₆H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₆H₆NO₂]⁺ | Loss of •H from the aldehyde group |

| 107 | [C₆H₅NO]⁺˙ | Loss of H₂O |

| 96 | [C₅H₆NO]⁺ | Loss of •CHO (formyl radical) |

| 94 | [C₅H₄N]⁺ | Loss of •CH₂OH (hydroxymethyl radical) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI is a classic hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. [7]

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solid samples.

-

Vaporization: The sample is heated under vacuum to enter the gas phase.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl, N-H, and conjugated aldehyde functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques provide a robust and self-validating analytical package for the comprehensive characterization of this important heterocyclic compound.

References

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).

- This compound | C6H7NO2.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.

- IR Spectroscopy of Solids.

- Proton N-H Resonance of Pyrrole. Double Resonance. (2022). Chemistry LibreTexts.

- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem.

- Mass Spectrometry - Fragmentation P

- Mass fragmentation p

Sources

- 1. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Natural Occurrence and Sources of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Ubiquitous Nature and Significance of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

This compound, a molecule of significant interest to researchers in natural product chemistry and drug development, is a heterocyclic aldehyde that has been identified in a diverse range of natural sources.[1][2] Its presence spans terrestrial and marine ecosystems, having been isolated from fungi, plants, and various marine organisms.[2][3] Beyond its natural occurrence, this compound, also known by the synonym pyrraline, is recognized as an advanced glycation end-product (AGE), making it a relevant marker in food chemistry and studies of metabolic processes.[3] The interest in this compound and its derivatives is further amplified by their exhibition of a spectrum of biological activities, including antioxidant, antiproliferative, hepatoprotective, and immunostimulatory effects.[1]

This technical guide provides a comprehensive overview of the natural occurrences and sources of this compound. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of its origins, the methodologies for its isolation, and the scientific context of its formation.

Part 1: The Genesis of this compound in Nature: A Tale of Maillard Reactions

A pivotal aspect of understanding the prevalence of this compound is the recognition that its formation is often not the result of a specific enzymatic pathway. Instead, it is predominantly a product of the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids or other primary amines.[1] This chemical browning reaction is not only responsible for the color and flavor of cooked foods but also occurs under physiological conditions.

The accepted mechanism posits that the condensation of amines with sugars leads to the formation of the 5-hydroxymethylpyrrole-2-carbaldehyde ring system.[1] This understanding is crucial for researchers, as it implies that the presence of this compound in a natural extract may not indicate its status as a secondary metabolite in the classical sense. Rather, it can be a marker of the chemical interactions between the organism's primary metabolites.

Part 2: A Survey of Natural Sources

The widespread distribution of this compound and its derivatives underscores the ubiquity of its precursor molecules in the biological world. The following sections categorize its known natural sources.

Terrestrial Flora and Fungi

A variety of terrestrial plants and fungi have been identified as sources of this compound. Notable examples include:

-

Rehmannia glutinosa : A perennial herb used in traditional Chinese medicine.[3]

-

Stellaria dichotoma : A species of flowering plant in the family Caryophyllaceae.[3]

-

Morus alba (White Mulberry) : Cultivated for its leaves to feed silkworms.[3]

-

Aconitum japonicum : A species of flowering plant in the buttercup family, with the compound being found in its thermally processed root.[1]

-

Lentinula edodes (Shiitake Mushroom) : An edible mushroom from which pyrrole alkaloids, including derivatives of this compound, have been isolated.[4][5]

Marine Ecosystems: A Rich Reservoir

The marine environment, particularly sponges, has proven to be a prolific source of pyrrole-containing natural products. While the parent compound is not always isolated, a diverse array of its derivatives has been identified in various sponge species:

-

Mycale tenuispiculata : This sponge has yielded new 5-alkylpyrrole-2-carboxaldehyde derivatives.[6]

-

Agelas nakamurai : From this sea sponge, several pyrrole-2-carboxamides have been isolated, highlighting the structural diversity of pyrrole alkaloids in marine organisms.[7]

The presence of these compounds in marine sponges is often associated with chemical defense mechanisms against predators.[7]

Microbial Origins

Pyrrole-2-carboxaldehyde derivatives have also been isolated from microorganisms, indicating that microbial fermentation could be a potential source for these compounds.[2] Further research into microbial production may offer a scalable and sustainable alternative to extraction from plant or marine sources.

Part 3: Isolation and Characterization: A Methodological Overview

The isolation of this compound from its natural sources typically involves a series of chromatographic techniques. The following is a generalized workflow, with the understanding that specific protocols will vary depending on the source material and the polarity of the target compound and co-occurring metabolites.

Generalized Isolation Workflow

Sources

- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole alkaloids from the fruiting bodies of edible mushroom Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-alkylpyrrole-2-carboxaldehyde derivatives from the sponge Mycale tenuispiculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and history of "5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde"

An In-Depth Technical Guide to 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde: From Maillard Reaction Discovery to Modern Synthetic Utility

Introduction

This compound, a seemingly simple heterocyclic compound, occupies a fascinating intersection of food chemistry, natural products, and medicinal synthesis. Known colloquially as Pyrraline, its identity is twofold: it is a well-established marker for the advanced stages of the Maillard reaction, the complex cascade of non-enzymatic browning that gives many cooked foods their characteristic flavor and color, and it is a versatile synthetic building block for the development of novel therapeutics.[1][2] This dual nature makes it a subject of significant interest to researchers in fields ranging from food science to drug discovery.

This guide provides a comprehensive technical overview of this compound, intended for scientists and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its formation, the strategic choices underpinning its synthesis, and its practical applications as a precursor to complex, biologically active molecules.

Part 1: Genesis and Natural Occurrence

The story of this pyrrole begins not in a flask, but in the complex milieu of chemical reactions that occur when foods are heated. Its discovery is intrinsically linked to understanding the later stages of glycation, a process of significant interest in both food chemistry and pathology.

The Maillard Reaction and Advanced Glycation End-Products (AGEs)

The Maillard reaction is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid. While the initial stages are responsible for desirable flavors and colors, the advanced stages produce a heterogeneous group of compounds known as Advanced Glycation End-Products (AGEs). This compound is a prominent AGE, serving as an indicator of the reaction's progression.[1][2] Its formation is proposed to occur from the condensation of amines with 3-deoxyglucosone, a key intermediate in the degradation of sugars.[3] This process can also occur under physiological conditions over extended periods, linking AGEs to various age-related diseases.[4]

Caption: Proposed formation of the pyrrole via the Maillard reaction.

Isolation from Natural Sources

Beyond its formation in processed foods, this compound and its N-substituted derivatives have been isolated from a diverse array of natural sources. This suggests that while it can be a product of human activity (cooking), pathways for its formation also exist in nature. Its presence has been confirmed in various plants, fungi, and even fruits, highlighting its ubiquity.[2][4]

| Natural Source Category | Specific Examples | Reference |

| Plants | Morus alba (White Mulberry) fruits, Rehmannia glutinosa, Salvia miltiorrhiza, Aralia continentalis roots | [2][5] |

| Processed Foods | Prune juice (Prunus domestica) | [4][5] |

| Fungi | Edible mushrooms | [4] |

Part 2: Synthetic Strategies and Methodologies

Method 1: Selective Reduction of a Dicarboxaldehyde

For a high-yield, straightforward laboratory preparation, the selective reduction of a more oxidized precursor is the method of choice. This approach leverages the differential reactivity of functional groups to achieve a specific transformation.

Expert Rationale: This method is favored for its simplicity, high yield, and ease of execution. Starting with 1H-pyrrole-2,5-dicarboxaldehyde, a symmetrical molecule, allows for a statistically favored mono-reduction. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose; it is mild enough to selectively reduce the aldehyde to an alcohol without affecting the pyrrole ring itself. Conducting the reaction at 0°C is a critical control measure to temper the reactivity of NaBH₄, preventing potential over-reduction to a diol and maximizing the yield of the desired mono-alcohol product.[1]

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrole-2,5-dicarboxaldehyde (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reduction: Add sodium borohydride (0.25 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding ice water.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the resulting aqueous solution with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography to yield the final product.[1]

Caption: Workflow for the selective reduction synthesis method.

Method 2: Biomimetic One-Pot Synthesis from Carbohydrates

Reflecting its natural origin, modern synthetic methods have been developed that utilize renewable feedstocks like carbohydrates. This approach is a cornerstone of green chemistry, providing a sustainable route to valuable platform chemicals.

Expert Rationale: This one-pot method is a practical and sustainable alternative that mimics the Maillard reaction under controlled conditions.[6] The use of an acid catalyst, such as oxalic acid, is critical for facilitating the necessary condensation and cyclization reactions while avoiding the harsh conditions and low yields of earlier attempts.[7] Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its high boiling point and ability to dissolve both the carbohydrate and amine starting materials. This method's power lies in its ability to generate N-substituted pyrraline derivatives in a single step, making it highly efficient for building molecular diversity.[7][8]

Part 3: Physicochemical Properties and Characterization

Accurate characterization is the bedrock of chemical research. A complete set of physicochemical and spectroscopic data is essential for confirming the identity and purity of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| CAS Number | 67350-50-9 | [1][9] |

| Appearance | White amorphous powder | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Validation:

-

¹H NMR: The proton NMR spectrum is definitive. A researcher should expect to see distinct signals for the two pyrrole ring protons (doublets in the 6-7 ppm region), a singlet for the aldehyde proton (~9.5 ppm), a singlet for the hydroxymethyl protons (~4.5 ppm), and a broad singlet for the pyrrole N-H.

-

¹³C NMR: The carbon spectrum will show six distinct signals, including a characteristic peak for the aldehyde carbonyl carbon (~180 ppm) and the hydroxymethyl carbon (~57 ppm).

-

IR Spectroscopy: Key stretches will include a broad O-H band (~3300 cm⁻¹), an N-H stretch (~3200 cm⁻¹), and a strong C=O stretch for the aldehyde (~1650 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₆H₇NO₂.

Part 4: Applications in Research and Drug Development

The true value of this compound for the target audience lies in its utility as a versatile synthetic intermediate. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products.[10] The dual functionality of this specific molecule—a reactive aldehyde and a modifiable alcohol—makes it an exceptionally valuable starting point.

Core Building Block for Bioactive Molecules: The aldehyde group serves as a chemical handle for a multitude of transformations, most notably the formation of Schiff bases via condensation with primary amines.[11] This reaction provides a simple entry point to a vast chemical space of imine-containing compounds, which are themselves investigated for biological activity. Furthermore, the aldehyde can be oxidized to a carboxylic acid or used in various C-C bond-forming reactions. The hydroxymethyl group can be etherified, esterified, or converted to a leaving group for nucleophilic substitution, further expanding the potential for derivatization.

Case Study: Synthesis of Natural Products: The utility of this scaffold is powerfully demonstrated in its use as a key intermediate in the concise synthesis of pyrrole alkaloid natural products. For example, N-substituted derivatives, prepared via the one-pot carbohydrate method, can be further cyclized to create complex poly-heterocyclic systems, including the skeletons of natural products like lobechine and (-)-hanishin .[6][8] This showcases a direct and efficient pathway from simple sugars to biologically relevant and structurally complex molecules.

Caption: Central role as a precursor in medicinal chemistry.

Conclusion

This compound is a molecule of remarkable depth. Born from the foundational chemistry of cooking and metabolism, it has matured into a sophisticated tool for modern organic synthesis. Its identity as both a natural product and a renewable platform chemical provides a direct link between biomimetic synthesis and the development of valuable compounds. For researchers, scientists, and drug development professionals, understanding the history, synthesis, and multifaceted applications of this pyrrole is key to unlocking its full potential in the creation of novel functional materials and next-generation therapeutics.

References

-

Adhikary, N. D., et al. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry, 80(15), 7693-7701. Available at: [Link]

-

Adhikary, N. D., et al. (2015). One-Pot Conversion of Carbohydrates Into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. PubMed, 26176657. Available at: [Link]

-

Adhikary, N. D., et al. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals. ResearchGate. Available at: [Link]

-

Chen, C. Y., & Wu, T. Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 813-835. Available at: [Link]

-

PubChem. (2024). This compound. Available at: [Link]

-

Wood, J. M., et al. (2018). Representative 2-formylpyrroles. ResearchGate. Available at: [Link]

-

Chen, C. Y., & Wu, T. Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Available at: [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

PubChem. (2024). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

Gupta, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-formyl pyrrole. Available at: [Link]

Sources

- 1. 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-(9CI) | 67350-50-9 [chemicalbook.com]

- 2. This compound | C6H7NO2 | CID 12416228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS:67350-50-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a pyrrole derivative characterized by formyl and hydroxymethyl substituents at the 2 and 5 positions, respectively.[1][2] This compound is of significant interest to researchers, particularly in the fields of food chemistry and drug development, as it is an indicator of the advanced stages of the Maillard reaction, which can lead to the formation of advanced glycation end-products (AGEs).[1][2] Its presence has been noted in various natural sources, including Rehmannia glutinosa, Stellaria dichotoma, and Morus alba.[1] Given its reactive aldehyde and alcohol functionalities, a thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application in research and development.

This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs.

Part 1: Solubility Profile Characterization

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation feasibility. The presence of both a polar hydroxymethyl group and a hydrogen-bonding capable pyrrole ring, contrasted with a reactive aldehyde group, suggests a nuanced solubility profile.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. For this compound, the hydroxymethyl and the N-H group of the pyrrole ring can participate in hydrogen bonding with protic solvents like water and alcohols. The aldehyde group also contributes to the molecule's polarity. Therefore, a degree of solubility in polar solvents is expected. Conversely, its solubility in non-polar solvents like hexane is likely to be limited.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to accurately determine the solubility profile. The following workflow outlines the key steps from qualitative assessment to quantitative measurement.

Caption: Workflow for determining compound solubility.

Detailed Protocol for Solubility Assessment

This protocol provides a step-by-step method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, chloroform, hexane)

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Centrifuge or syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Procedure:

-

Qualitative Solubility:

-

Place approximately 1-2 mg of the compound into separate labeled vials.

-

Add 0.5 mL of each test solvent to the respective vials.

-

Cap the vials and vortex vigorously for 1-2 minutes.

-

Visually inspect each vial against a dark background to determine if the compound has completely dissolved. Record observations as "freely soluble," "sparingly soluble," or "insoluble."[3][4]

-

-

Quantitative Solubility (Shake-Flask Method):

-

For solvents in which the compound appears soluble, add an excess amount of the compound to a known volume of the solvent (e.g., 10 mg to 2 mL) in a sealed vial. This ensures a saturated solution is formed.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand, and then centrifuge or filter the solution to remove any undissolved solid.

-

Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or moles/L.

-

Data Presentation: Solubility Profile

The results of the solubility study should be summarized in a clear and concise table.

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Water | 10.2 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |

| Methanol | 5.1 | Data to be determined | Data to be determined |

| Chloroform | 4.1 | Data to be determined | Data to be determined |

| Hexane | 0.1 | Data to be determined | Data to be determined |

Part 2: Stability Profiling and Degradation Pathways

Stability testing is crucial for determining a compound's shelf-life, identifying optimal storage conditions, and understanding its potential degradation products.[5][6] The aldehyde group in this compound is susceptible to oxidation, while the overall molecule may be sensitive to pH, light, and temperature.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[6] These studies are a key component of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Experimental Workflow for Forced Degradation Study

The following workflow illustrates the process of conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Protocol for Stability Assessment

This protocol details the steps for performing a forced degradation study on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

A stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)

-

LC-MS system for characterization of unknown degradants

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-